molecular formula C17H18N4O4S B11009870 2-(2-methoxyethyl)-1,3-dioxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dihydro-1H-isoindole-5-carboxamide

2-(2-methoxyethyl)-1,3-dioxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B11009870
M. Wt: 374.4 g/mol
InChI Key: RNORKIRVVXEBFN-UHFFFAOYSA-N
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Description

2-(2-methoxyethyl)-1,3-dioxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound with a unique structure that includes a thiadiazole ring, an isoindole ring, and a methoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyethyl)-1,3-dioxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multiple steps, including the formation of the thiadiazole and isoindole rings, followed by their coupling. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For example, the use of bis(2-methoxyethyl)ether and molecular oxygen has been identified as an efficient system for oxidative dehydrogenative coupling .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize waste. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyethyl)-1,3-dioxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like molecular oxygen, reducing agents such as hydrogen gas, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative dehydrogenative coupling can lead to the formation of quinazolinones and other analogues .

Scientific Research Applications

2-(2-methoxyethyl)-1,3-dioxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dihydro-1H-isoindole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-methoxyethyl)-1,3-dioxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-methoxyethyl)-1,3-dioxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dihydro-1H-isoindole-5-carboxamide is unique due to its combination of functional groups and rings, which provide specific chemical and biological properties not found in other similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C17H18N4O4S

Molecular Weight

374.4 g/mol

IUPAC Name

2-(2-methoxyethyl)-1,3-dioxo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)isoindole-5-carboxamide

InChI

InChI=1S/C17H18N4O4S/c1-9(2)14-19-20-17(26-14)18-13(22)10-4-5-11-12(8-10)16(24)21(15(11)23)6-7-25-3/h4-5,8-9H,6-7H2,1-3H3,(H,18,20,22)

InChI Key

RNORKIRVVXEBFN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CCOC

Origin of Product

United States

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